11,13-dimethyl-8-(4-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
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Overview
Description
It is identified by its chemical name, 1,3-dimethyl-5-(p-tolyl)-8,9-dihydrofuro[3’,4’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione . This compound has been studied for its interactions with biological targets and its potential therapeutic effects.
Preparation Methods
The synthesis of WAY-652291 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:
Formation of the core structure: This involves the cyclization of appropriate precursors under controlled conditions.
Functional group modifications: Introduction of methyl and p-tolyl groups through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial production methods for WAY-652291 are not widely documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield.
Chemical Reactions Analysis
WAY-652291 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups.
Scientific Research Applications
WAY-652291 has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: WAY-652291 may be used in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of WAY-652291 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
WAY-652291 can be compared with other similar compounds, such as:
1,3-dimethyl-5-(p-tolyl)-5,9-dihydrofuro[3’,4’5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione: This compound shares a similar core structure but differs in the substitution pattern.
BET bromodomain inhibitors: These compounds also target specific proteins and have similar biological activities.
The uniqueness of WAY-652291 lies in its specific substitution pattern and the resulting biological activity, which may offer advantages in certain research applications.
Properties
IUPAC Name |
11,13-dimethyl-8-(4-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-9-4-6-10(7-5-9)12-13-11(8-25-17(13)23)19-15-14(12)16(22)21(3)18(24)20(15)2/h4-7,12,19H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGOOVXJYOSRNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(COC3=O)NC4=C2C(=O)N(C(=O)N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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